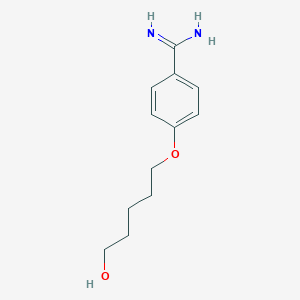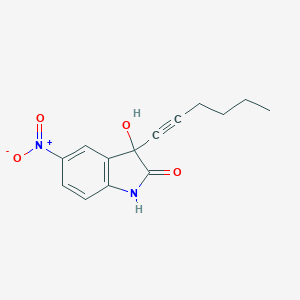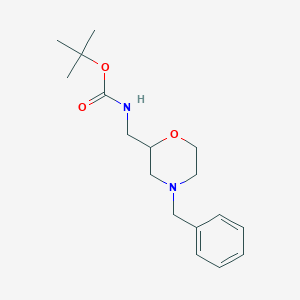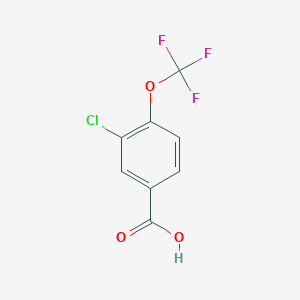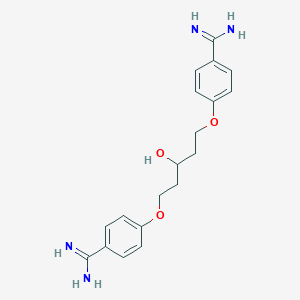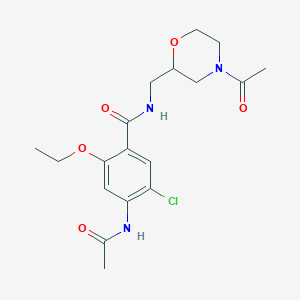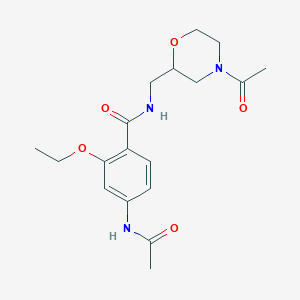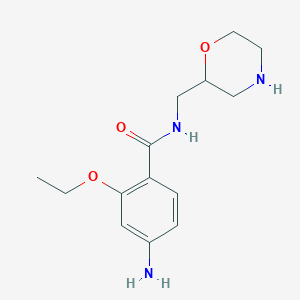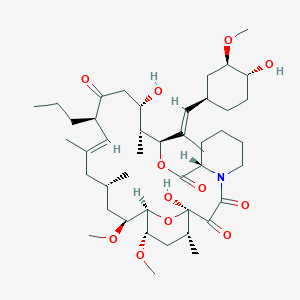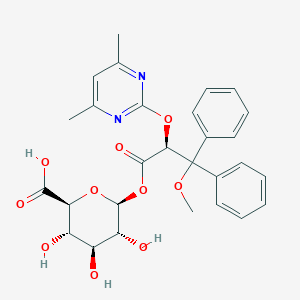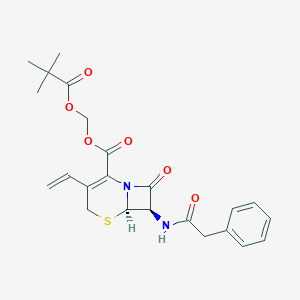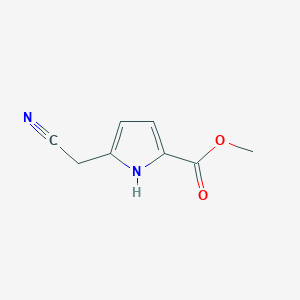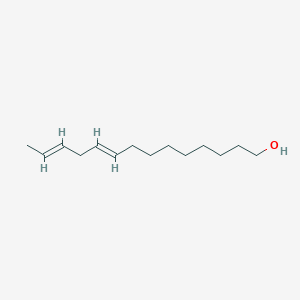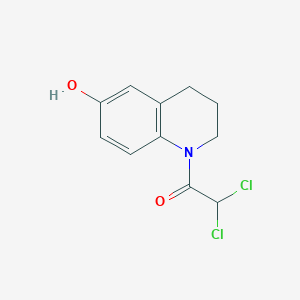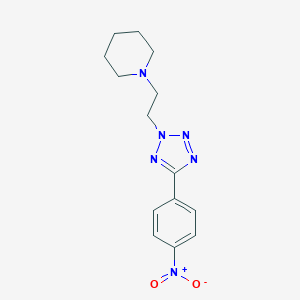
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is not fully understood. However, it has been shown to have an effect on the GABA and glutamate systems. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. This leads to an overall decrease in neuronal activity.
Effets Biochimiques Et Physiologiques
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to decrease the amplitude of evoked EPSCs. These effects suggest that Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has an inhibitory effect on neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has a number of advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have a high degree of selectivity for GABA and glutamate receptors. However, there are also limitations to the use of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in lab experiments. The compound has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of the compound.
Orientations Futures
There are a number of future directions for research on Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate. One area of research is in the development of new compounds that have similar effects on the GABA and glutamate systems. These compounds could have improved pharmacokinetic properties and could be used to study the long-term effects of GABA and glutamate modulation. Another area of research is in the development of new techniques for studying the effects of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate on neuronal activity. These techniques could include the use of optogenetics and calcium imaging to study the effects of the compound on specific neuronal populations. Finally, research could focus on the potential therapeutic applications of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a compound that has potential applications in scientific research. The compound has been shown to have an effect on the GABA and glutamate systems and has potential applications in the study of neurological disorders. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has advantages and limitations for lab experiments, and there are a number of future directions for research on the compound.
Méthodes De Synthèse
The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate involves a series of chemical reactions. The starting materials for the synthesis are 4-nitrophenylhydrazine, ethyl acetoacetate, and sodium azide. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to form a tetrazole intermediate. Finally, the tetrazole intermediate is reacted with piperidine to form Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate.
Applications De Recherche Scientifique
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has potential applications in scientific research. One of the main areas of research is in the field of neuroscience. The compound has been shown to have an effect on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have an effect on the glutamate system, which is involved in the regulation of synaptic plasticity. These effects make Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate a potential tool for studying the mechanisms of neurological disorders such as epilepsy and schizophrenia.
Propriétés
Numéro CAS |
158553-38-9 |
|---|---|
Nom du produit |
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate |
Formule moléculaire |
C14H18N6O2 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18N6O2/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2 |
Clé InChI |
RCJZNRNDFJKGSV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
158553-38-9 |
Synonymes |
2-(2-Piperidinoethyl)-5-(4-nitrophenyl)tetrazole hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



